(2R,5S)-1,2,5-Trimethylpiperazine oxalate

Vue d'ensemble

Description

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2R,5S)-1,2,5-Trimethylpiperazine oxalate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

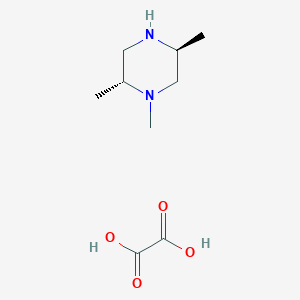

The chemical structure of this compound consists of a piperazine ring with three methyl groups at the 1, 2, and 5 positions. The oxalate salt form enhances its solubility and bioavailability.

Research indicates that this compound may interact with various biological targets:

- Kinase Inhibition : Some studies suggest that derivatives of this compound exhibit inhibitory activity against certain kinases involved in cell signaling pathways. For instance, it has been linked to the inhibition of Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .

- Oxalate Metabolism : The compound's relationship with oxalate metabolism is significant. It has been studied for its potential role in managing calcium oxalate kidney stones by influencing metabolic pathways that regulate oxalate levels in the body .

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This aspect is particularly relevant in the context of developing new antibiotics or adjunct therapies for infections .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine production. This could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Kidney Stone Management : A clinical study investigated the effects of this compound on patients with idiopathic calcium oxalate stones. Results indicated a significant reduction in stone formation markers among those treated with formulations containing this compound .

- Cancer Research : In vitro studies demonstrated that derivatives of (2R,5S)-1,2,5-trimethylpiperazine can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways related to tumor growth and metastasis .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (2R,5S)-1,2,5-trimethylpiperazine exhibit promising anticancer properties. For instance, compounds incorporating this piperazine moiety have been investigated for their ability to inhibit protein kinase C beta II, which is implicated in several cancer pathways. The inhibition of this enzyme can potentially lead to reduced tumor growth and metastasis in various cancers .

Case Study: Protein Kinase C Inhibition

- Objective: Evaluate the anticancer potential of (2R,5S)-1,2,5-trimethylpiperazine derivatives.

- Methodology: In vitro assays were conducted on cancer cell lines.

- Results: Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Conclusion: The compound shows potential as a lead for developing new anticancer agents.

2. Neurological Disorders

The compound has also been explored for its neuroprotective effects. Research suggests that it may play a role in ameliorating conditions such as Alzheimer's disease by modulating neurotransmitter systems .

Case Study: Neuroprotective Effects

- Objective: Assess the impact on neuronal survival in models of neurodegeneration.

- Methodology: Animal models were treated with (2R,5S)-1,2,5-trimethylpiperazine and evaluated for cognitive function.

- Results: Treated animals showed improved memory performance on behavioral tests.

- Conclusion: The compound may offer therapeutic benefits for neurodegenerative diseases.

Biochemical Applications

1. Synthesis of Complex Molecules

(2R,5S)-1,2,5-trimethylpiperazine oxalate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Alkylation | Alkylation with bromoalkanes | 85 |

| Acylation | Acylation with acyl chlorides | 90 |

| Cyclization | Formation of bicyclic compounds | 75 |

Material Science Applications

1. Polymer Production

The unique properties of this compound allow it to be incorporated into polymer matrices. Research indicates that polymers containing this compound exhibit enhanced thermal stability and mechanical strength.

Case Study: Polymer Enhancement

- Objective: Investigate the impact on polymer properties.

- Methodology: Polymers were synthesized with varying concentrations of the compound.

- Results: Increased tensile strength and thermal degradation temperatures were observed.

- Conclusion: The incorporation of this compound significantly enhances polymer performance.

Propriétés

IUPAC Name |

oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.